molecular formula C12H16N2O4S B13495053 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,3-thiazole-5-carboxylic acid

2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,3-thiazole-5-carboxylic acid

Cat. No.: B13495053
M. Wt: 284.33 g/mol
InChI Key: KFOIWRBDODPDBA-UHFFFAOYSA-N
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Description

2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,3-thiazole-5-carboxylic acid is a complex organic compound that features a thiazole ring and an azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,3-thiazole-5-carboxylic acid typically involves multiple steps. One common approach starts with the preparation of N-Boc-protected azetidine-3-carboxylic acid. This intermediate is then subjected to a series of reactions, including cyclization and functional group transformations, to introduce the thiazole ring and the carboxylic acid functionality .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,3-thiazole-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific transformation desired.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,3-thiazole-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,3-thiazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the particular biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,3-thiazole-5-carboxylic acid is unique due to the presence of both a thiazole ring and an azetidine moiety. This combination of structural features imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H16N2O4S

Molecular Weight

284.33 g/mol

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C12H16N2O4S/c1-12(2,3)18-11(17)14-5-7(6-14)9-13-4-8(19-9)10(15)16/h4,7H,5-6H2,1-3H3,(H,15,16)

InChI Key

KFOIWRBDODPDBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=NC=C(S2)C(=O)O

Origin of Product

United States

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